Cas no 35272-19-6 (3-Methyl-5-nitro-1,2-benzothiazole)
3-Methyl-5-nitro-1,2-benzothiazole Chemical and Physical Properties
Names and Identifiers
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- 3-Methyl-5-nitrobenzoisothiazole
- 1,2-Benzisothiazole,3-methyl-5-nitro-
- 3-methyl-5-nitro-1,2-benzothiazole
- 3-methyl-5-nitro-1,2-benzisothiazole
- 3-Methyl-5-Nitrobenzisothiazol
- 3-methyl-5-nitrobenzo[d]isothiazole
- 3-Methyl-5-nitro-benzoisothiazol
- 1,2-Benzisothiazole, 3-methyl-5-nitro-
- 3-Methyl-5-nitrobenzisothiazole
- 3-methyl-5-nitro-Benzisothiazole
- UUOMNUMWKBVHNG-UHFFFAOYSA-N
- SBB091734
- RW3702
- FCH844840
- TRA0001280
- 3-Methyl-5-nitro-1,2-benzoisothiazole
- SY02
- AKOS006279338
- J-512873
- DS-1509
- 3-methyl-5-nitro-1,2-benzothiazole;3-Methyl-5-nitrobenzoisothiazole
- 35272-19-6
- A822706
- DTXSID10355694
- SY025967
- CS-W002827
- FT-0651028
- SCHEMBL4040996
- MFCD01830323
- AA-516/30012054
- 5-nitro-3-methyl-1,2-benzisothiazole
- DB-006494
- 3-Methyl-5-nitro-1,2-benzothiazole
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- MDL: MFCD01830323
- Inchi: 1S/C8H6N2O2S/c1-5-7-4-6(10(11)12)2-3-8(7)13-9-5/h2-4H,1H3
- InChI Key: UUOMNUMWKBVHNG-UHFFFAOYSA-N
- SMILES: S1C2C=CC(=CC=2C(C)=N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 194.01500
- Monoisotopic Mass: 194.015
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87
- XLogP3: 2.6
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.4±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 260.6°C at 760 mmHg
- Flash Point: 111.4±22.3 °C
- Refractive Index: 1.7
- PSA: 86.95000
- LogP: 3.03610
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
3-Methyl-5-nitro-1,2-benzothiazole Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,Room Temperature
3-Methyl-5-nitro-1,2-benzothiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Methyl-5-nitro-1,2-benzothiazole Pricemore >>
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| Chemenu | CM154705-1g |
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35272-19-6 | 98% | 1g |
$163 | 2021-06-09 | |
| Chemenu | CM154705-5g |
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35272-19-6 | 98% | 5g |
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| Chemenu | CM154705-10g |
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35272-19-6 | 98% | 10g |
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| Alichem | A059003472-1g |
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35272-19-6 | 98% | 1g |
$177.76 | 2023-09-02 | |
| Alichem | A059003472-5g |
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35272-19-6 | 98% | 5g |
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| Alichem | A059003472-10g |
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| Fluorochem | 092983-250mg |
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| Fluorochem | 092983-1g |
3-Methyl-5-nitrobenzoisothiazole |
35272-19-6 | 95% | 1g |
£131.00 | 2022-03-01 | |
| Fluorochem | 092983-5g |
3-Methyl-5-nitrobenzoisothiazole |
35272-19-6 | 95% | 5g |
£397.00 | 2022-03-01 | |
| Fluorochem | 092983-10g |
3-Methyl-5-nitrobenzoisothiazole |
35272-19-6 | 95% | 10g |
£653.00 | 2022-03-01 |
3-Methyl-5-nitro-1,2-benzothiazole Suppliers
3-Methyl-5-nitro-1,2-benzothiazole Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 3-Methyl-5-nitro-1,2-benzothiazole
Introduction to 3-Methyl-5-nitro-1,2-benzothiazole (CAS No. 35272-19-6) and Its Emerging Applications in Chemical Biology
3-Methyl-5-nitro-1,2-benzothiazole, identified by its CAS number 35272-19-6, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the benzothiazole class, a scaffold widely recognized for its biological activity and versatility in drug design. The presence of both methyl and nitro substituents in its structure imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry and a potential candidate for therapeutic applications.
The benzothiazole core is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. The nitro group at the 5-position enhances the electrophilicity of the molecule, facilitating further derivatization and interaction with biological targets. Additionally, the methyl group at the 3-position influences the electronic properties of the ring system, modulating its reactivity and binding affinity. These structural features make 3-Methyl-5-nitro-1,2-benzothiazole a compelling subject for investigation in both academic research and industrial drug development.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to explore the pharmacological potential of 3-Methyl-5-nitro-1,2-benzothiazole more efficiently than ever before. Studies have demonstrated its ability to modulate enzyme activity and interfere with key signaling pathways involved in disease progression. For instance, preliminary in vitro studies suggest that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in cancer cell proliferation and survival. These findings align with the growing interest in small-molecule inhibitors as therapeutic agents.
The synthesis of 3-Methyl-5-nitro-1,2-benzothiazole involves well-established organic transformations, including nitration and alkylation reactions. The nitration step is particularly critical, as it introduces the electrophilic nitro group necessary for subsequent functionalization. Researchers have optimized these synthetic routes to improve yield and purity, ensuring that the final product meets the stringent requirements for biological testing. The availability of high-quality starting materials has been instrumental in advancing research projects that rely on this compound.
In the realm of drug discovery, 3-Methyl-5-nitro-1,2-benzothiazole has been explored as a lead compound for developing novel therapeutics. Its structural motif is reminiscent of established drugs that target specific diseases, providing a rationale for further investigation. For example, analogs of benzothiazole have shown promise in treating neurological disorders by interacting with receptors and ion channels involved in neurodegeneration. The nitro group's ability to engage with biological targets through redox chemistry adds another layer of complexity to its potential applications.
The role of 3-Methyl-5-nitro-1,2-benzothiazole in chemical biology extends beyond its direct pharmacological effects. It serves as a valuable tool for mechanistic studies, helping researchers understand how small molecules interact with biological systems at the molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the binding modes of this compound with its targets. These structural insights are crucial for designing next-generation derivatives with enhanced potency and selectivity.
Furthermore, 3-Methyl-5-nitro-1,2-benzothiazole has been utilized in probe development for high-throughput screening assays. Its distinct chemical properties make it an ideal candidate for identifying new bioactive molecules through automated screening platforms. Such assays are integral to modern drug discovery pipelines, enabling rapid identification of compounds that modulate specific biological pathways. The versatility of 3-Methyl-5-nitro-1,2-benzothiazole underscores its importance as a building block in synthetic chemistry.
The future prospects of 3-Methyl-5-nitro-1,2-benzothiazole are promising, with ongoing research aimed at expanding its therapeutic applications. Innovations in drug delivery systems may enhance the bioavailability and targeted action of this compound when used as part of combination therapies or prodrugs. Additionally, advances in green chemistry principles could lead to more sustainable synthetic methods for producing this valuable intermediate.
In conclusion,3-Methyl-5-nitro-1,2-benzothiazole (CAS No. 35272-19-6) represents a significant asset in chemical biology due to its structural complexity and functional diversity. Its potential as a therapeutic agent or research tool continues to be explored through interdisciplinary collaborations between chemists and biologists. As our understanding of molecular interactions deepens,3-Methyl-5-nitro-1,2-benzothiazole is poised to play an increasingly important role in addressing complex biological challenges.
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